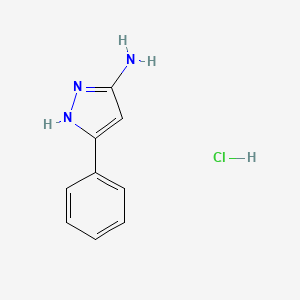

5-phenyl-1H-pyrazol-3-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-phenyl-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.ClH/c10-9-6-8(11-12-9)7-4-2-1-3-5-7;/h1-6H,(H3,10,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGXYXUVSDRDBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674208 | |

| Record name | 5-Phenyl-1H-pyrazol-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20737-62-6 | |

| Record name | 5-Phenyl-1H-pyrazol-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-phenyl-1H-pyrazol-3-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and applications of 5-phenyl-1H-pyrazol-3-amine hydrochloride. This compound, featuring a phenyl-substituted pyrazole core, is a critical building block in medicinal chemistry and drug discovery. Its hydrochloride salt form enhances stability and aqueous solubility, making it a versatile intermediate for synthesizing a diverse range of biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, reactivity, and potential as a privileged scaffold in developing novel therapeutics, particularly kinase inhibitors and receptor modulators targeting oncological and inflammatory diseases.[1]

Core Chemical and Physical Properties

This compound is the salt form of the parent compound, 5-phenyl-1H-pyrazol-3-amine (also known as 3-amino-5-phenylpyrazole). The protonation of the basic amine or pyrazole nitrogen to form the hydrochloride salt is a common strategy in pharmaceutical development to improve the compound's solubility, stability, and handling characteristics.

Structure and Nomenclature

-

IUPAC Name: this compound

-

Parent Compound CAS Number: 1572-10-7[2]

-

Molecular Weight (Hydrochloride): 195.65 g/mol

The structure consists of a five-membered pyrazole ring, a heterocyclic aromatic ring with two adjacent nitrogen atoms. A phenyl group is attached at the C5 position, and an amine group is at the C3 position.

Sources

A Technical Guide to the Synthesis, Analysis, and Application of 5-phenyl-1H-pyrazol-3-amine Hydrochloride

Abstract: 5-phenyl-1H-pyrazol-3-amine, and its hydrochloride salt, represents a cornerstone scaffold in modern medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of this versatile building block, intended for researchers, chemists, and drug development professionals. We will dissect its chemical identity, delineate a field-proven synthetic protocol, and establish a comprehensive framework for its analytical characterization using contemporary spectroscopic and chromatographic techniques. Furthermore, this document will touch upon its significant applications and outline the essential safety protocols for its handling and storage. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility in the laboratory.

Chemical Identity and Physicochemical Properties

5-phenyl-1H-pyrazol-3-amine is a heterocyclic compound featuring a core pyrazole ring substituted with a phenyl group at position 5 and an amine group at position 3.[1] For practical laboratory use, particularly in aqueous media for biological screening, it is often converted to its hydrochloride salt to enhance solubility and stability. The fundamental properties of the parent compound and its salt are critical for designing synthetic transformations and analytical methods.

Table 1: Physicochemical Properties of 5-phenyl-1H-pyrazol-3-amine and its Hydrochloride Salt

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |

| IUPAC Name | 5-phenyl-1H-pyrazol-3-amine | 5-phenyl-1H-pyrazol-3-amine hydrochloride | [1] |

| Synonyms | 3-Amino-5-phenylpyrazole | Not applicable | [2] |

| CAS Number | 1572-10-7, 827-41-8 | Not available | [1] |

| Molecular Formula | C₉H₉N₃ | C₉H₁₀ClN₃ | [1][2] |

| Molecular Weight | 159.19 g/mol | 195.65 g/mol | [1][3] |

| Melting Point | 124-127 °C | Data not available | [2] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NN2)N | C1=CC=C(C=C1)C2=CC(=[NH+]N2)N.Cl | [1] |

| Appearance | Typically an off-white to light yellow solid | White to off-white crystalline solid |

Synthesis: A Validated Protocol

The most common and efficient synthesis of 5-phenyl-1H-pyrazol-3-amine involves the cyclocondensation reaction between benzoylacetonitrile and hydrazine hydrate.[1] This method is favored due to the commercial availability of the starting materials and the straightforward nature of the reaction.

Causality of Experimental Design:

-

Solvent: Ethanol is selected as it effectively dissolves the benzoylacetonitrile starting material and is compatible with hydrazine hydrate. Its boiling point allows for a controlled reaction temperature at reflux.

-

Reagent Stoichiometry: A slight excess of hydrazine hydrate is used to ensure the complete consumption of the more valuable benzoylacetonitrile.

-

Reaction Monitoring: Thin Layer Chromatography (TLC) is a crucial, self-validating step. It provides a real-time visual confirmation that the starting material is being consumed and a new, more polar product is forming, thereby preventing premature or unnecessarily long reaction times.

-

Isolation: The product is significantly less soluble in cold ethanol/water than the reactants or byproducts, allowing for efficient isolation via precipitation and filtration.

Experimental Protocol: Synthesis from Benzoylacetonitrile

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzoylacetonitrile (14.5 g, 0.1 mol) in ethanol (100 mL).[1]

-

Hydrazine Addition: To the stirred solution, add hydrazine hydrate (6 mL, ~0.12 mol) dropwise at room temperature. An exothermic reaction may be observed.[1]

-

Reaction Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours.[1]

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase), observing the disappearance of the starting material spot.[1][4]

-

Product Isolation: After completion, allow the mixture to cool to room temperature and then place it in an ice bath for 1 hour to facilitate complete precipitation.[1]

-

Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual impurities.[1]

-

Drying: Dry the product under vacuum to yield 5-phenyl-1H-pyrazol-3-amine as a solid.

Synthesis of the Hydrochloride Salt

-

Dissolve the synthesized free base in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.

-

Slowly add a stoichiometric amount of hydrochloric acid (either as a solution in isopropanol or as gaseous HCl) with stirring.

-

The hydrochloride salt will precipitate. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Caption: Synthetic workflow for 5-phenyl-1H-pyrazol-3-amine.

Comprehensive Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount for its use in subsequent research, especially in a GxP-regulated environment.[1][5] A multi-technique approach provides orthogonal data, leading to a high-confidence characterization.

Caption: Integrated workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination.[6][7] Spectra should be acquired in a suitable deuterated solvent, such as DMSO-d₆, which can accommodate both the free base and its hydrochloride salt.

-

¹H NMR: The spectrum is expected to show distinct signals corresponding to each unique proton. The phenyl group will exhibit multiplets in the aromatic region (~7.2-7.8 ppm). A key diagnostic signal is the singlet for the proton at the C4 position of the pyrazole ring (~5.8-6.5 ppm).[8] The amine (-NH₂) and pyrazole N-H protons will appear as broad singlets that may shift depending on concentration and are exchangeable with D₂O.

-

¹³C NMR: The spectrum will show nine distinct carbon signals for the free base. The phenyl carbons will appear in the ~125-135 ppm range. The three pyrazole carbons will have characteristic shifts, with C3 and C5 appearing further downfield (~140-160 ppm) due to their attachment to nitrogen atoms.[8][9]

Table 2: Predicted NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Phenyl C-H | 7.20 - 7.80 (m, 5H) | 125.0 - 135.0 |

| Pyrazole C4-H | ~6.0 (s, 1H) | ~90.0 |

| Pyrazole N-H | Broad singlet | - |

| Amine -NH₂ | Broad singlet | - |

| Pyrazole C3 | - | ~155.0 |

| Pyrazole C5 | - | ~145.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.[7][8]

-

N-H Stretching: Expect strong, broad bands in the 3100-3400 cm⁻¹ region, corresponding to the amine (-NH₂) and the pyrazole N-H group.

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹.

-

C=N and C=C Stretching: Medium to strong absorptions in the 1500-1650 cm⁻¹ region are characteristic of the pyrazole and phenyl rings.[7]

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound.[4] Using a soft ionization technique like Electrospray Ionization (ESI), the expected observation for the free base is the protonated molecular ion.

-

Expected Ion: [M+H]⁺

-

Calculated m/z: 160.0878

-

Observed m/z: Should be within 5 ppm of the calculated value in High-Resolution Mass Spectrometry (HRMS).[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for assessing the purity of the final compound.[5][9] A robust reverse-phase method is typically employed.

-

Rationale for Method: A C18 column is used to retain the compound via hydrophobic interactions with the phenyl group. An acidic mobile phase modifier (e.g., 0.1% trifluoroacetic acid) is critical; it protonates the basic amine group, ensuring a single ionic state and preventing peak tailing, which leads to sharp, symmetrical peaks and accurate quantification. UV detection is suitable due to the strong chromophore of the phenyl-pyrazole system.[9]

Table 3: Example HPLC Protocol for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water + 0.1% TFA |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Gradient | 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min[9] |

| Detection | UV at 254 nm[9] |

| Injection Volume | 10 µL |

Applications in Research and Drug Development

5-phenyl-1H-pyrazol-3-amine is considered a "privileged scaffold" because its core structure is frequently found in biologically active molecules.[1] Its utility stems from the presence of multiple functionalization points—the amine group, the pyrazole nitrogens, and the C4 position—allowing for the creation of diverse chemical libraries for screening.[1][10]

-

Kinase Inhibitors: The pyrazole scaffold is a well-established hinge-binding motif in many kinase inhibitors used in oncology.[1]

-

Receptor Modulators: Derivatives have been explored as modulators for various receptors, including adenosine and serotonin receptors.[1]

-

Broad Pharmacological Activity: The pyrazole nucleus is integral to drugs with anti-inflammatory, anticancer, antiviral, and anticoagulant properties, such as Celecoxib, Crizotinib, and Apixaban.[8]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical reagent.

-

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2][11]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[2][9]

-

Handling: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2][9] Avoid contact with skin and eyes.[2]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2] For long-term stability, storage in a freezer at -20°C is recommended.[2] It should be stored locked up and away from incompatible materials.[2]

Conclusion

This compound is a high-value chemical intermediate whose proper synthesis and rigorous characterization are fundamental to its successful application in research and drug discovery. The synthetic and analytical workflows detailed in this guide provide a validated, logical, and scientifically sound framework for its use. By understanding the causality behind the chosen protocols and adhering to strict safety standards, researchers can confidently leverage this powerful scaffold to advance the development of novel therapeutics.

References

-

Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

-

Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. ResearchGate. [Link]

-

Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. National Institutes of Health (NIH). [Link]

-

Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

-

3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221. PubChem. [Link]

-

1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. [Link]

Sources

- 1. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rsc.org [rsc.org]

- 5. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. beilstein-archives.org [beilstein-archives.org]

- 11. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Genesis and Synthetic Journey of 5-phenyl-1H-pyrazol-3-amine hydrochloride: A Technical Guide

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the architecture of medicinally significant molecules. Its discovery traces back to the late 19th century, with the pioneering work of chemists like Ludwig Knorr, who first synthesized a pyrazole derivative in 1883. Since then, the exploration of pyrazole chemistry has been a continuous and fruitful endeavor, leading to the development of a vast array of compounds with diverse biological activities. Among the numerous derivatives, 5-phenyl-1H-pyrazol-3-amine has emerged as a particularly valuable synthetic intermediate.[1] Its strategic placement of a reactive amine group on the phenyl-substituted pyrazole core makes it a versatile building block for the construction of complex heterocyclic systems, notably in the pursuit of novel kinase inhibitors and receptor modulators for treating inflammatory and oncological diseases.[1] This guide provides an in-depth exploration of the discovery, history, and synthesis of 5-phenyl-1H-pyrazol-3-amine hydrochloride, offering a technical narrative for researchers and professionals in drug development.

Historical Context: The Rise of Aminopyrazoles

The history of 5-phenyl-1H-pyrazol-3-amine is intrinsically linked to the broader history of aminopyrazole synthesis. Early investigations into pyrazole chemistry in the late 1800s laid the groundwork for the subsequent exploration of their functionalized derivatives. The synthesis of 3,5-diaminopyrazole by Rothenburg in 1884, through the condensation of malononitrile with hydrazine, marked a significant milestone in aminopyrazole chemistry.[2] This early work demonstrated the feasibility of incorporating amino groups onto the pyrazole ring, a feature that would later prove crucial for their utility in medicinal chemistry.

The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[2] This reaction provides a direct and efficient route to the aminopyrazole core and has been the subject of extensive study and optimization over the past century.[2] The discovery and development of this synthetic strategy were pivotal for unlocking the therapeutic potential of this class of compounds.

Synthesis and Mechanistic Insights: From Benzoylacetonitrile to this compound

The synthesis of this compound is a two-stage process: the formation of the free base, 5-phenyl-1H-pyrazol-3-amine, followed by its conversion to the hydrochloride salt. The most robust and historically significant route to the free base starts from benzoylacetonitrile and hydrazine.[2]

Part 1: Synthesis of 5-phenyl-1H-pyrazol-3-amine (Free Base)

The core of this synthesis is the cyclization reaction between a β-ketonitrile (benzoylacetonitrile) and hydrazine.[2]

Reaction Scheme:

A simplified reaction diagram for the synthesis.

Mechanistic Pathway:

The reaction proceeds through a well-established mechanism involving two key steps:

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of hydrazine on the electrophilic carbonyl carbon of benzoylacetonitrile. This is followed by dehydration to form a hydrazone intermediate. The carbonyl group is more reactive towards nucleophilic attack than the nitrile group, driving this initial step.

-

Intramolecular Cyclization and Tautomerization: The second nitrogen atom of the hydrazone then undergoes an intramolecular nucleophilic attack on the carbon atom of the nitrile group. This cyclization step forms a five-membered ring. Subsequent tautomerization of the resulting imine to the more stable aromatic amine yields the final product, 5-phenyl-1H-pyrazol-3-amine.[2]

The mechanistic workflow of the cyclization reaction.

Detailed Experimental Protocol (Synthesis of 5-phenyl-1H-pyrazol-3-amine):

This protocol is a representative procedure based on established methods for the synthesis of aminopyrazoles from β-ketonitriles.[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzoylacetonitrile (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. The use of a slight excess of hydrazine ensures complete consumption of the starting material.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The choice of an alcoholic solvent facilitates the dissolution of the reactants and the subsequent crystallization of the product upon cooling.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often crystallize out of the solution. Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and soluble impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 5-phenyl-1H-pyrazol-3-amine as a crystalline solid.

Part 2: Conversion to this compound

The conversion of the free base to its hydrochloride salt is a standard acid-base reaction, which enhances the compound's stability and aqueous solubility.

Reaction Scheme:

A simplified reaction diagram for salt formation.

Detailed Experimental Protocol (Formation of the Hydrochloride Salt):

This is a general and widely accepted protocol for the formation of hydrochloride salts of basic amine compounds.

-

Dissolution: Dissolve the purified 5-phenyl-1H-pyrazol-3-amine free base in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol. The choice of an anhydrous solvent is crucial to prevent the introduction of water, which can interfere with the crystallization of the salt.

-

Acidification: To the stirred solution, add a solution of hydrogen chloride (HCl) in the same solvent (e.g., HCl in diethyl ether or isopropanol) dropwise. The addition should be continued until the solution becomes acidic, which can be checked with pH paper. Alternatively, HCl gas can be bubbled through the solution.

-

Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution as a solid. Continue stirring for a short period to ensure complete precipitation. Collect the solid by vacuum filtration and wash with a small amount of the cold anhydrous solvent to remove any excess acid.

-

Drying: Dry the resulting this compound salt under vacuum to remove any residual solvent.

Physicochemical and Spectroscopic Data

A comprehensive characterization of 5-phenyl-1H-pyrazol-3-amine and its hydrochloride salt is essential for its use in research and development.

| Property | 5-phenyl-1H-pyrazol-3-amine (Free Base) | This compound |

| Molecular Formula | C₉H₉N₃ | C₉H₁₀ClN₃ |

| Molecular Weight | 159.19 g/mol [3] | 195.65 g/mol |

| Appearance | White to off-white crystalline solid | White to off-white crystalline solid |

| Melting Point | 124-127 °C[3] | Data not available in searched literature |

| CAS Number | 1572-10-7, 827-41-8[4] | Data not available in searched literature |

| Solubility | Soluble in polar organic solvents | Soluble in water and polar organic solvents |

Note: Specific experimental data for the hydrochloride salt, such as melting point and CAS number, were not available in the public literature searched and would typically be determined experimentally upon synthesis.

Therapeutic Potential and Modern Drug Discovery

This compound serves as a crucial starting material in the synthesis of a new generation of therapeutic agents. The aminopyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1]

Recent research has highlighted the importance of 1H-pyrazol-3-amine derivatives as inhibitors of key signaling proteins implicated in disease. For instance, derivatives of this core structure have been investigated as potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and cell death.[5] Additionally, the aminopyrazole motif is found in compounds designed to target other kinases and enzymes involved in proliferative and inflammatory disorders.

The availability of a reliable and scalable synthesis for this compound is therefore of paramount importance for the continued exploration of this chemical space in drug discovery programs.

Conclusion

The journey of this compound from its conceptual roots in 19th-century pyrazole chemistry to its current status as a valuable building block in modern drug discovery is a testament to the enduring importance of fundamental organic synthesis. The robust and efficient synthesis from benzoylacetonitrile and hydrazine provides a reliable source of this key intermediate. As researchers continue to probe the vast chemical space of pyrazole derivatives, the demand for versatile and well-characterized starting materials like this compound will undoubtedly continue to grow, fueling the discovery of the next generation of innovative therapeutics.

References

-

Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

-

Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives. [Link]

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2013). Molecular Crystals and Liquid Crystals, 581(1), 133-138. [Link]

-

Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). Journal of Medicinal Chemistry. [Link]

-

Synthesis of new derivatives of 1-(3-Aminophenyl)-4-benzoyl-5-phenyl-1H- pyrazole-3-carboxylic acid. (2008). ARKIVOC. [Link]

-

Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. (2026). The Journal of Organic Chemistry. [Link]

-

Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. [Link]

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. ARKIVOC. [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Semantic Scholar. [Link]

Sources

- 1. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]

- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-phenyl-1H-pyrazol-3-amine Hydrochloride: Nomenclature, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-phenyl-1H-pyrazol-3-amine hydrochloride stands as a significant heterocyclic amine in the landscape of medicinal chemistry and drug discovery. As a derivative of pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, this compound serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. The pyrazole nucleus is a privileged structure in drug design, appearing in numerous approved pharmaceuticals. The introduction of a phenyl group at the 5-position and an amine group at the 3-position, subsequently salified to the hydrochloride, imparts specific physicochemical and pharmacological properties that are of considerable interest to researchers. This technical guide provides a comprehensive overview of the IUPAC nomenclature, synonyms, physicochemical properties, and a detailed synthesis protocol for this compound, tailored for professionals in the field of chemical and pharmaceutical sciences.

I. Chemical Identity: Nomenclature and Synonyms

The precise identification of a chemical entity is paramount for scientific communication and reproducibility. The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .

Due to historical naming conventions and its frequent appearance in chemical literature and supplier catalogs, the compound is also known by several synonyms. Understanding these alternative names is crucial for conducting thorough literature searches and for sourcing the material.

| Synonym | CAS Number | Notes |

| 3-Amino-5-phenyl-1H-pyrazole hydrochloride | Not specified | Commonly used alternative nomenclature. |

| 5-Phenyl-3-aminopyrazole hydrochloride | Not specified | Variation in the placement of the "amino" prefix. |

| 3-Amino-5-phenylpyrazole hydrochloride | Not specified | Another common variation. |

| 5-phenyl-1H-pyrazol-3-ylamine hydrochloride | Not specified | Less common, but still encountered. |

Note: The CAS Numbers 827-41-8 and 1572-10-7 correspond to the free base, 5-phenyl-1H-pyrazol-3-amine.[1][2]

II. Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The hydrochloride salt form generally enhances the aqueous solubility and stability of the parent amine.

Properties of the Free Base (5-phenyl-1H-pyrazol-3-amine)

While specific data for the hydrochloride salt is less commonly reported, the properties of the free base provide a foundational understanding.

| Property | Value | Reference |

| Molecular Formula | C₉H₉N₃ | [1] |

| Molecular Weight | 159.19 g/mol | [1] |

| Appearance | Off-white to cream-colored crystalline powder | |

| Melting Point | 124-127 °C | [1][2] |

| Boiling Point | 442.3 ± 33.0 °C (Predicted) | [1] |

| Solubility | Soluble in DMSO and methanol. | [3] |

| pKa | Not explicitly found |

Properties of the Hydrochloride Salt

The conversion of the free base to its hydrochloride salt is expected to significantly increase its solubility in aqueous media, a desirable characteristic for many pharmaceutical applications.

| Property | Value | Notes |

| Molecular Formula | C₉H₁₀ClN₃ | |

| Molecular Weight | 195.65 g/mol | |

| Appearance | Expected to be a crystalline solid. | |

| Solubility | Expected to have higher aqueous solubility than the free base. Generally soluble in water and lower alcohols. |

III. Synthesis of this compound

The most versatile and widely employed method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine or its derivatives.[4] This approach is highly efficient for the preparation of 5-phenyl-1H-pyrazol-3-amine.

Synthetic Scheme

The overall synthetic strategy involves a two-step process:

-

Cyclization: Reaction of benzoylacetonitrile with hydrazine hydrate to form the 5-phenyl-1H-pyrazol-3-amine free base.

-

Salt Formation: Treatment of the free base with hydrochloric acid to yield the hydrochloride salt.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Part A: Synthesis of 5-phenyl-1H-pyrazol-3-amine (Free Base)

This protocol is adapted from the general synthesis of 5-aminopyrazoles from β-ketonitriles.[4]

Materials:

-

Benzoylacetonitrile (1 equivalent)

-

Hydrazine hydrate (1.2 equivalents)

-

Ethanol (as solvent)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzoylacetonitrile (1 eq) and ethanol. Stir the mixture until the benzoylacetonitrile is completely dissolved.

-

Addition of Hydrazine: Slowly add hydrazine hydrate (1.2 eq) to the solution at room temperature. The addition is typically exothermic, and the rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the product should form. If necessary, the product can be further precipitated by the slow addition of cold water.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol or an ethanol/water mixture.

-

Drying: Dry the purified 5-phenyl-1H-pyrazol-3-amine in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Part B: Preparation of this compound

Materials:

-

5-phenyl-1H-pyrazol-3-amine (from Part A)

-

Ethanolic hydrogen chloride (prepared by bubbling dry HCl gas through absolute ethanol or by careful addition of acetyl chloride to ethanol)

-

Anhydrous diethyl ether

-

Erlenmeyer flask

-

Magnetic stirrer

Procedure:

-

Dissolution: Dissolve the purified 5-phenyl-1H-pyrazol-3-amine in a minimal amount of absolute ethanol in an Erlenmeyer flask with stirring.

-

Acidification: Slowly add ethanolic hydrogen chloride solution dropwise to the stirred solution of the free base. The hydrochloride salt will precipitate out of the solution. The pH of the solution should be checked to ensure it is acidic.

-

Precipitation and Isolation: Continue stirring for a short period to ensure complete precipitation. If precipitation is slow, the addition of anhydrous diethyl ether can facilitate the process. Collect the white precipitate by vacuum filtration.

-

Washing and Drying: Wash the collected solid with a small amount of cold anhydrous diethyl ether to remove any excess acid. Dry the final product, this compound, under vacuum.

IV. Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring, the pyrazole ring proton, and the amine protons. In the hydrochloride salt, the amine protons may appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the phenyl and pyrazole rings.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of the hydrochloride salt will exhibit characteristic N-H stretching vibrations for the ammonium salt, which will differ from the N-H stretches of the free amine. Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the cation (the protonated free base). The mass spectrum of the free base typically shows a molecular ion peak (M+) at m/z 159.[5] For the hydrochloride, the mass spectrum will show the peak for the protonated molecule [M+H]⁺ at m/z 160.

V. Applications in Research and Drug Development

5-phenyl-1H-pyrazol-3-amine and its derivatives are valuable building blocks in medicinal chemistry due to their wide range of biological activities. They have been investigated for their potential as:

-

Kinase inhibitors: The pyrazole scaffold can be elaborated to target various protein kinases involved in cell signaling pathways, making them attractive for oncology research.

-

Antimicrobial agents: Certain aminopyrazole derivatives have demonstrated antibacterial and antifungal properties.

-

Central Nervous System (CNS) agents: The structural motif is present in compounds targeting receptors in the CNS.

The hydrochloride salt is particularly useful in these studies as its enhanced aqueous solubility facilitates in vitro and in vivo testing.

VI. Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key intermediate for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery and development. A thorough understanding of its nomenclature, physicochemical properties, and synthetic methodologies is essential for researchers in this field. The protocols and information provided in this guide serve as a comprehensive resource to facilitate the effective use of this valuable chemical entity in scientific research.

References

- Elmaati, T. M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25.

-

Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. (2026, January 22). Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. Retrieved from [Link]

-

PubChem. (n.d.). 1-phenyl-1H-pyrazol-3-amine. Retrieved from [Link]

Sources

The Pharmacological Potential of 5-Phenyl-1H-pyrazol-3-amine Hydrochloride: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can bind to multiple, diverse biological targets – is a cornerstone of efficient therapeutic development. The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has unequivocally earned this designation.[1] Its unique electronic properties and synthetic tractability have led to its incorporation into a multitude of clinically approved drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4][5] This guide focuses on a specific, yet highly promising, member of this family: 5-phenyl-1H-pyrazol-3-amine hydrochloride. We will explore its chemical attributes, delve into its potential biological activities based on the extensive research into its structural class, and provide robust experimental frameworks for its evaluation.

Chemical Profile of 5-Phenyl-1H-pyrazol-3-amine

5-Phenyl-1H-pyrazol-3-amine, also known as 3-amino-5-phenylpyrazole, is a versatile chemical intermediate.[6][7] The presence of a reactive amine group at the 3-position and a phenyl group at the 5-position makes it an ideal starting point for the synthesis of a diverse library of derivatives.[7] This allows for systematic exploration of structure-activity relationships (SAR), a critical process in optimizing a lead compound's potency and selectivity.[7]

| Property | Value |

| Molecular Formula | C9H9N3 |

| Molecular Weight | 159.19 g/mol |

| Melting Point | 124-127 °C |

| Boiling Point | 442.3±33.0°C at 760 mmHg |

| Storage | -20°C Freezer |

Table 1: Physicochemical Properties of 5-Phenyl-1H-pyrazol-3-amine.[6]

The hydrochloride salt form is often utilized to improve solubility and stability, which are crucial for formulation and in vitro/in vivo testing.

Potential Biological Activities and Mechanistic Insights

The aminopyrazole moiety is a key pharmacophore in numerous biologically active compounds.[4][8][9] Based on extensive literature on its analogs, this compound is predicted to exhibit significant potential in several therapeutic areas.

Anticancer Activity

The pyrazole scaffold is a well-established framework for the development of anticancer agents.[10][11] Derivatives have been shown to exert their effects through various mechanisms:

-

Kinase Inhibition: Many pyrazole-containing compounds are potent inhibitors of protein kinases, which are often dysregulated in cancer.[1][11] Targets include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).[11] The 3-aminopyrazole structure is particularly adept at forming key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[8]

-

Tubulin Polymerization Inhibition: Some pyrazole derivatives interfere with microtubule dynamics, a validated target for cancer chemotherapy.

-

Induction of Apoptosis: By modulating various signaling pathways, pyrazole compounds can trigger programmed cell death in cancer cells.

Hypothesized Anticancer Signaling Pathway Inhibition

Caption: A streamlined workflow for assessing the in vitro anti-inflammatory activity of pyrazole compounds.

Antimicrobial Activity

The global challenge of antimicrobial resistance necessitates the discovery of novel therapeutic agents. The pyrazole nucleus is a constituent of various compounds exhibiting both antibacterial and antifungal properties. [5][12][13]The mechanism of action can vary, but may involve the inhibition of essential microbial enzymes or disruption of cell wall integrity. The evaluation of this compound and its derivatives against a panel of pathogenic bacteria and fungi is a logical and promising avenue of investigation. [13]

Protocols for Biological Evaluation

To rigorously assess the potential of this compound, a series of standardized in vitro assays are recommended.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration at which the compound inhibits cell growth by 50% (IC50).

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro COX Inhibition Assay

This protocol assesses the compound's ability to inhibit COX-1 and COX-2 enzymes.

-

Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

-

Reaction Mixture: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound (at various concentrations) in a suitable buffer.

-

Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

-

Detection: Measure the peroxidase activity of the COX enzyme using a colorimetric probe.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The ratio of IC50 (COX-1) / IC50 (COX-2) provides the selectivity index.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics, particularly in the fields of oncology and inflammatory diseases. Its amenability to chemical modification provides a robust platform for generating extensive compound libraries for high-throughput screening. The true potential of this scaffold will be unlocked through systematic SAR studies, guided by the foundational biological assays outlined in this guide. Further investigations should focus on elucidating precise mechanisms of action, optimizing pharmacokinetic properties, and ultimately, evaluating the most promising derivatives in preclinical in vivo models. The rich history of the pyrazole scaffold in medicine strongly suggests that such efforts will be a worthwhile endeavor.

References

- SRR Publications. Pyrazoles as anticancer agents: Recent advances.

- Chauhan, S., Paliwal, S., & Chauhan, R. (2014). Anticancer activity of pyrazole via different biological mechanisms.

- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

- Echemi. (2024). 5-phenyl-1H-pyrazol-3-amine.

- MedchemExpress.com. 5-Phenyl-1H-pyrazol-3-amine | Biochemical Reagent.

- PubMed Central (PMC). (n.d.). Current status of pyrazole and its biological activities.

- MDPI. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives.

- ResearchGate. (2018). (PDF) Development of 5-(Aryl)-3-phenyl-1H-pyrazole Derivatives as Potent Antimicrobial Compounds.

- PubMed. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease.

- PubMed Central (PMC). (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.

- PubMed Central (PMC). (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.

- MDPI. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives.

- ResearchGate. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.

- ResearchGate. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.

- National Institutes of Health (NIH). (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl).

- PubMed Central (PMC) - NIH. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.

- Benchchem. (n.d.). 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical.

- RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.

- International journal of health sciences. (2022). Pyrazole as an anti-inflammatory scaffold.

- MDPI. (2021). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds.

- ResearchGate. (2025). Synthesis, anti-inflammatory and antioxidant activities of some new pyrazole derivatives | Request PDF.

- ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.

- Biointerface Research in Applied Chemistry. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes.

- MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

-

MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Available from: [Link]

- Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines.

- Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives.

- PubMed. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.

- PubMed. (n.d.). Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives.

- OUCI. (n.d.). Amino-Pyrazoles in Medicinal Chemistry: A Review.

Sources

- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]

- 8. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amino-Pyrazoles in Medicinal Chemistry: A Review [ouci.dntb.gov.ua]

- 10. srrjournals.com [srrjournals.com]

- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. meddocsonline.org [meddocsonline.org]

5-phenyl-1H-pyrazol-3-amine hydrochloride theoretical properties

An In-depth Technical Guide to the Theoretical Properties of 5-phenyl-1H-pyrazol-3-amine Hydrochloride

Executive Summary

5-phenyl-1H-pyrazol-3-amine is a vital heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel compounds with diverse pharmacological activities. The hydrochloride salt is often preferred in research and development settings to enhance aqueous solubility, stability, and handling characteristics. This technical guide provides a comprehensive overview of the theoretical, calculated, and predicted properties of this compound. By leveraging computational chemistry principles and established theoretical frameworks, we will explore its molecular structure, physicochemical characteristics, spectroscopic profile, and quantum chemical properties. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, foundational understanding of this compound from a theoretical perspective.

Molecular Structure, Tautomerism, and Protonation

The foundational step in understanding any chemical entity is a rigorous analysis of its structure. This compound possesses a rich structural chemistry influenced by tautomerism and the specific site of protonation.

Core Structure and Tautomerism of the Free Base

The free base, 5-phenyl-1H-pyrazol-3-amine (C₉H₉N₃), consists of a pyrazole ring substituted with a phenyl group at the C5 position and an amine group at the C3 position.[1] Pyrazole systems are known for their annular tautomerism, where the proton on the nitrogen atom can migrate between the two ring nitrogens. This dynamic equilibrium is crucial as it influences the molecule's reactivity and intermolecular interactions.

Site of Protonation: Formation of the Hydrochloride Salt

The formation of the hydrochloride salt involves the protonation of a basic site on the 5-phenyl-1H-pyrazol-3-amine molecule by hydrochloric acid. There are three potential basic nitrogen atoms: the two nitrogens in the pyrazole ring and the exocyclic amino nitrogen.

The most probable site of protonation is the exocyclic amino group (-NH₂). This can be rationalized by considering the electronic effects within the molecule. The lone pair on the amino nitrogen is highly available. While the pyrazole ring nitrogens are also basic, their lone pairs contribute to the aromaticity of the ring system, making them less available for protonation. Protonation of the amino group to form an ammonium salt (-NH₃⁺) is electronically favored and is the standard reaction for forming hydrochloride salts of amino-heterocycles.

Caption: Tautomerism of the free base and the favored protonation pathway.

Calculated Physicochemical Properties

The physicochemical properties of a molecule are paramount in drug discovery, dictating its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key theoretical and experimental properties of the free base and the calculated properties for its hydrochloride salt.

| Property | 5-phenyl-1H-pyrazol-3-amine (Free Base) | 5-phenyl-1H-pyrazol-3-amine HCl (Salt) | Significance in Drug Development |

| Molecular Formula | C₉H₉N₃[1] | C₉H₁₀ClN₃ | Defines the elemental composition. |

| Molecular Weight | 159.19 g/mol [1][2] | 195.65 g/mol | Impacts diffusion rates and molar concentration calculations. |

| CAS Number | 1572-10-7, 827-41-8[1][3] | Not available | Unique chemical identifier. |

| XLogP3 (Predicted) | 1.5[2] | < 1.0 (Predicted) | Measures lipophilicity; affects membrane permeability and solubility. Protonation significantly increases hydrophilicity. |

| Polar Surface Area (PSA) | 54.7 Ų[2] | ~54.7 Ų (cation) | Influences transport properties, particularly blood-brain barrier penetration. The core PSA remains the same. |

| pKa (Predicted) | ~4.5-5.5 (Amine) | < 2 (Ammonium) | Determines the ionization state at physiological pH (7.4). The free base is partially protonated, while the salt is fully ionized. |

| Melting Point | 124-127 °C (lit.)[2] | > 200 °C (Expected) | Salts typically have significantly higher melting points than their corresponding free bases due to strong ionic interactions. |

| Aqueous Solubility | Low | High (Predicted) | Critical for formulation and bioavailability. The salt form drastically improves solubility in water. |

Causality Behind Property Differences

-

Solubility and LogP: The conversion of the neutral free base to the charged hydrochloride salt introduces strong ion-dipole interactions with water molecules. This energetic favorability drastically increases aqueous solubility and, consequently, decreases the octanol-water partition coefficient (LogP), reflecting a shift towards hydrophilicity.

-

pKa: The pKa of the conjugate acid (-NH₃⁺) of the amine is significantly lower than the pKa of the amine itself. This is a fundamental principle of acid-base chemistry. For researchers, this means that at physiological pH, the hydrochloride salt will exist almost exclusively in its ionized form, which has profound implications for receptor binding and membrane transport.

Theoretical Spectroscopic Profile

While experimental spectra provide definitive characterization, theoretical predictions based on molecular structure are invaluable for preliminary identification and interpretation.

-

¹H NMR Spectroscopy:

-

Aromatic Protons: The phenyl group protons are expected to appear in the δ 7.0-8.0 ppm region as complex multiplets.

-

Pyrazole Proton: The lone proton on the pyrazole ring (C4-H) would likely appear as a singlet around δ 5.5-6.5 ppm.

-

Amine Protons: The -NH₂ protons of the free base would present as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration. In the hydrochloride salt, the -NH₃⁺ protons would be shifted downfield (to a higher ppm value) and might appear as a broader signal due to quadrupolar coupling and exchange.

-

-

¹³C NMR Spectroscopy:

-

Phenyl Carbons: Six distinct signals are expected in the δ 120-140 ppm range for the phenyl ring.

-

Pyrazole Carbons: The three carbons of the pyrazole ring would have characteristic shifts, with the carbon bearing the amino group (C3) and the carbon bearing the phenyl group (C5) appearing at lower field strengths compared to C4.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: The free base will show two characteristic N-H stretching bands for the primary amine in the 3300-3500 cm⁻¹ region. In the hydrochloride salt, these will be replaced by a broad, strong absorption band for the N-H⁺ stretch of the ammonium ion, typically centered around 2800-3100 cm⁻¹.

-

C=N and C=C Stretches: Aromatic and pyrazole ring C=C and C=N stretching vibrations will be observed in the 1450-1650 cm⁻¹ region.[4]

-

-

Mass Spectrometry:

-

In a mass spectrum, the hydrochloride salt will typically not show the parent mass. Instead, the analysis will detect the mass of the free base (the cation). The expected molecular ion peak [M+H]⁺ would be at m/z 160.08, corresponding to the protonated free base C₉H₁₀N₃⁺.

-

Computational Quantum Chemistry Workflow

To gain deeper insight into the electronic structure and reactivity of this compound, a computational analysis using Density Functional Theory (DFT) is the state-of-the-art approach. This provides a robust, self-validating system where theoretical predictions can guide experimental design.

Step-by-Step Computational Protocol

-

Structure Preparation: Construct the 3D structure of the 5-phenyl-1H-pyrazol-3-aminium cation.

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

-

Methodology: DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

-

Causality: This step is critical to ensure all subsequent calculations are performed on the most stable molecular structure, providing physically meaningful results.

-

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory.

-

Methodology: B3LYP/6-31G(d,p).

-

Causality: This self-validating step confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and allows for the prediction of the theoretical IR spectrum.

-

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (FMOs): Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

-

Molecular Electrostatic Potential (MEP): Generate an MEP map. This visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with biological targets.

-

Caption: Standard workflow for DFT-based computational analysis.

Conclusion

The theoretical properties of this compound paint a picture of a hydrophilic, stable, and synthetically versatile chemical entity. Its predicted high aqueous solubility makes it an excellent candidate for use in biological assays and for the development of pharmaceutical formulations. The computational workflows outlined in this guide provide a robust framework for predicting its reactivity and intermolecular interactions, enabling a more rational approach to its application in drug design and materials science. By understanding these foundational theoretical properties, researchers can better anticipate the behavior of this compound and unlock its full potential in their scientific endeavors.

References

-

MDPI. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2022(3), M1472. Retrieved from [Link]

-

PubChem. (n.d.). 1-phenyl-1H-pyrazol-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-phenyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(4), M1293. Retrieved from [Link]

-

Preprints.org. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Retrieved from [Link]

Sources

Unveiling the Therapeutic Landscape of 5-phenyl-1H-pyrazol-3-amine Hydrochloride: A Technical Guide to its Biological Targets

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and a vast array of investigational compounds.[1] Its five-membered heterocyclic structure offers a unique combination of chemical stability, synthetic tractability, and the ability to engage in various non-covalent interactions with biological macromolecules. 5-phenyl-1H-pyrazol-3-amine hydrochloride, the subject of this guide, represents a key building block in the synthesis of a new generation of targeted therapeutics.[2] This document will provide an in-depth exploration of the primary biological targets of compounds derived from this versatile scaffold, the signaling pathways they modulate, and the experimental methodologies employed to elucidate their mechanisms of action.

While this compound itself is principally a synthetic intermediate, its structural motifs are fundamental to the biological activity of its more complex derivatives.[3] Understanding the targets of these derivatives provides a clear line of sight into the therapeutic potential unlocked by this foundational molecule.

Primary Biological Targets and Mechanisms of Action

Research into derivatives of 5-phenyl-1H-pyrazol-3-amine has revealed a strong propensity for these compounds to act as inhibitors of various protein kinases. Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, most notably cancer and inflammatory disorders, making them prime targets for therapeutic intervention.

Receptor-Interacting Protein Kinase 1 (RIPK1): A Gateway to Modulating Inflammation and Cell Death

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammatory signaling and a key mediator of programmed cell death, or necroptosis.[2] Aberrant RIPK1 activation is implicated in a range of inflammatory conditions.[2] Derivatives of 1H-pyrazol-3-amine have been identified as potent and selective inhibitors of RIPK1.[2]

Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of RIPK1 and preventing its autophosphorylation and subsequent activation of downstream signaling cascades. By inhibiting RIPK1, these molecules can effectively block the necroptotic cell death pathway and suppress the production of pro-inflammatory cytokines.

Signaling Pathway: The following diagram illustrates the central role of RIPK1 in the necroptosis pathway and the point of intervention for 5-phenyl-1H-pyrazol-3-amine-based inhibitors.

Caption: CDK2/Cyclin A in Cell Cycle and Inhibition.

BRAF(V600E): A Key Driver in Melanoma and Other Cancers

The BRAF kinase is a central component of the MAPK/ERK signaling pathway, which regulates cell growth, proliferation, and survival. The V600E mutation in BRAF leads to its constitutive activation, driving the development of numerous cancers, particularly melanoma. [4]A series of novel 5-phenyl-1H-pyrazole derivatives have been synthesized and evaluated as potent inhibitors of the BRAF(V600E) mutant. [4][5] Mechanism of Action: These compounds are designed to bind to the ATP-binding pocket of the activated BRAF(V600E) kinase, thereby inhibiting its activity and blocking downstream signaling through the MEK/ERK pathway. This leads to decreased cell proliferation and the induction of apoptosis in BRAF(V600E)-mutant cancer cells.

Signaling Pathway: The following diagram illustrates the BRAF(V600E) signaling cascade and its inhibition.

Caption: BRAF(V600E) Signaling Pathway and Inhibition.

Secondary and Emerging Biological Targets

Beyond the well-characterized kinase families, derivatives of 5-phenyl-1H-pyrazol-3-amine are being investigated for their activity against a broader range of therapeutic targets.

Janus Kinases (JAKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

The JAK-STAT signaling pathway is crucial for immune responses, and its dysregulation is associated with autoimmune diseases and myeloproliferative neoplasms. [6]Similarly, VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. [7]The pyrazole scaffold is being actively explored for the development of inhibitors targeting both JAKs and VEGFR2, indicating a broader therapeutic potential for compounds derived from 5-phenyl-1H-pyrazol-3-amine. [7][8]

p53-Mediated Apoptosis

While not a direct target, the induction of p53-mediated apoptosis is a significant downstream consequence of inhibiting key survival pathways. [9]In colorectal carcinoma cells, certain pyrazole derivatives have been shown to induce cell death through a p53-dependent mechanism. [9]This involves the upregulation of p53, a tumor suppressor protein, which in turn activates pro-apoptotic pathways.

Experimental Protocols for Target Validation

The identification and validation of biological targets for novel compounds require a suite of robust experimental techniques. The following section details the methodologies commonly employed in the characterization of 5-phenyl-1H-pyrazol-3-amine derivatives.

In Vitro Kinase Inhibition Assay

This is a fundamental assay to determine the direct inhibitory effect of a compound on a specific kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of phosphorylated substrate or the amount of ADP produced is quantified, and the inhibitory effect of the compound is determined by the reduction in this signal.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., a 5-phenyl-1H-pyrazol-3-amine derivative) in a suitable solvent, such as DMSO.

-

Prepare a kinase buffer containing appropriate salts, a reducing agent (e.g., DTT), and a protein stabilizer (e.g., BSA).

-

Dilute the recombinant kinase and its specific substrate to their optimal concentrations in the kinase buffer.

-

Prepare an ATP solution at a concentration close to the Km for the specific kinase.

-

-

Assay Procedure:

-

In a 96- or 384-well plate, add the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (solvent only).

-

Add the kinase to all wells except the "no enzyme" control.

-

Add the substrate to all wells.

-

Initiate the reaction by adding the ATP solution.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction using a suitable reagent (e.g., EDTA or a specific stop solution).

-

-

Detection:

-

Quantify the kinase activity. Common methods include:

-

Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is converted to a light signal. [10] * Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Workflow Diagram:

Caption: In Vitro Kinase Inhibition Assay Workflow.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic or cytostatic effects of a compound on a cell line of interest.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture the desired cancer cell line (e.g., a line with a BRAF(V600E) mutation) under standard conditions.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 5-phenyl-1H-pyrazol-3-amine derivative in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include appropriate controls (untreated cells and solvent-treated cells).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add a sterile MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals. [11]4. Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. [11] * Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

-

Workflow Diagram:

Caption: MTT Cell Proliferation Assay Workflow.

Quantitative Data Summary

While specific inhibitory data for the parent compound, this compound, is not extensively available in the public domain, the following table summarizes the reported activities of some of its notable derivatives against key biological targets. This data underscores the potential of this chemical scaffold in generating potent inhibitors.

| Derivative Class | Target | Reported Activity (IC50) | Reference |

| Niacinamide-containing 5-phenyl-1H-pyrazole | BRAF(V600E) | 0.33 µM | [5] |

| Urea-containing 5-phenyl-1H-pyrazole | BRAF(V600E) | 0.19 µM | [4] |

| 1H-pyrazol-3-amine derivatives | RIPK1 | Low nanomolar range | [2] |

| 3-aminopyrazole derivatives | CDK2/cyclin A | Ki of 31 nM for an optimized compound | [12] |

| N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide | HDAC6 | 4.95 nM | [13] |

Conclusion and Future Perspectives

This compound is a cornerstone synthetic intermediate that provides access to a rich and diverse chemical space of biologically active molecules. The derivatives synthesized from this scaffold have demonstrated potent inhibitory activity against a range of clinically relevant protein kinases, including RIPK1, CDKs, and BRAF(V600E), highlighting its immense value in the fields of oncology and inflammation. The continued exploration of structure-activity relationships around this pyrazole core, coupled with advanced screening methodologies, promises to yield a new generation of targeted therapies with improved efficacy and safety profiles. As our understanding of the complex signaling networks that drive human disease deepens, the versatility of the 5-phenyl-1H-pyrazol-3-amine scaffold will undoubtedly continue to be leveraged in the rational design of novel therapeutics.

References

-

Tao, Q., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. [Link]

-

Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

-

Larrañaga, O., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Journal of Ovarian Research. [Link]

-

Vousden, K. H., & Prives, C. (2017). How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression?. Nature Reviews Cancer. [Link]

-

Zhang, M., et al. (2014). Design, synthesis and biological evaluation of novel 5-phenyl-1H-pyrazole derivatives as potential BRAF(V600E) inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-

Li, Y., et al. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry. [Link]

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

-

Chen, Y., et al. (2023). Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments. Biotechnology Letters. [Link]

-

BellBrook Labs. (n.d.). A Validated RIPK1 Inhibitor Screening Assay. BellBrook Labs. [Link]

-

BPS Bioscience. (n.d.). JAK1 (Janus Kinase 1) Assay Kit. BPS Bioscience. [Link]

-

Pevarello, P., et al. (2005). 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 2. Lead Optimization. Journal of Medicinal Chemistry. [Link]

-

Hao, Y., et al. (2021). ARTS of p53-dependent mitochondrial apoptosis. Journal of Molecular Cell Biology. [Link]

-

BellBrook Labs. (2025). Detection of Receptor-interacting Kinase 1 (RIPK1) Activity with the Transcreener® ADP 2 Kinase Assay. ResearchGate. [Link]

-

Tesch, R., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. [Link]

-

GenomeMe. (n.d.). BRAF V600E Antibody. GenomeMe. [Link]

-

Tewari, A., et al. (2015). Current status of pyrazole and its biological activities. Journal of Acute Disease. [Link]

-

Vousden, K. H., & Lu, X. (2002). Mechanisms of p53-dependent apoptosis. Nature Reviews Cancer. [Link]

-

Wang, Y., et al. (2013). Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAF(V600E) inhibitors. Organic & Biomolecular Chemistry. [Link]

-

Asuragen. (n.d.). Signature BRAF Mutations Kit Protocol Guide - RUO. Asuragen. [Link]

-

Deshmukh, R., et al. (2016). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. ResearchGate. [Link]

-

Zhang, Y., et al. (2021). Discovery of a cooperative mode of inhibiting RIPK1 kinase. Cell Death & Differentiation. [Link]

-

Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. Creative Bioarray. [Link]

-

MySkinRecipes. (n.d.). 3-Phenyl-1-propyl-1H-pyrazol-5-amine. MySkinRecipes. [Link]

-

Tinel, A., et al. (2004). A role for caspase 2 and PIDD in the process of p53-mediated apoptosis. Proceedings of the National Academy of Sciences. [Link]

-

Bio-protocol. (n.d.). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Bio-protocol. [Link]

-

ResearchGate. (n.d.). The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. ResearchGate. [Link]

-

Malumbres, M. (2014). Cyclin-dependent kinases. Genome Biology. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

-

Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). ACS Omega. [Link]

-

BPS Bioscience. (n.d.). RIPK1 Kinase (Mouse) Assay Kit. BPS Bioscience. [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

-

Synthesis, antioxidant and anticancer activities of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). (2021). Journal of the Iranian Chemical Society. [Link]

-

BIORON GmbH. (n.d.). RealLine BRAF Detect-V600E. BIORON GmbH. [Link]

-

BellBrook Labs. (n.d.). JAK1 Activity Assay. BellBrook Labs. [Link]

-

Petti, C., et al. (2012). An inexpensive, specific and highly sensitive protocol to detect the BrafV600E mutation in melanoma tumor biopsies and blood. Journal of Cancer. [Link]

-

BPS Bioscience. (n.d.). B-Raf(V600E) Kinase Assay Kit. BPS Bioscience. [Link]

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]